2-Aminobenzene-1,4-disulfonic acid

描述

Chemical Identity and Nomenclature of 2-Aminobenzene-1,4-Disulfonic Acid

The compound is systematically named This compound under IUPAC nomenclature, reflecting the positions of its amino (-NH₂) and sulfonic acid (-SO₃H) groups on the benzene ring. Alternative designations include 1-amino-2,5-benzenedisulfonic acid and aniline-2,5-disulfonic acid, which arise from variations in numbering or functional group prioritization. Its molecular formula, C₆H₇NO₆S₂ , corresponds to a molecular weight of 253.25 g/mol .

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 98-44-2 | |

| Molecular Formula | C₆H₇NO₆S₂ | |

| Synonyms | 4-Sulfometanilic acid, NSC 5580 |

Molecular Structure and Physicochemical Properties

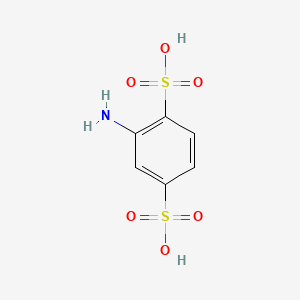

The benzene ring hosts two sulfonic acid groups at positions 1 and 4 and an amino group at position 2. This arrangement creates a polar, water-soluble compound due to the strong acidic nature of the sulfonic moieties. X-ray crystallography and computational modeling confirm a planar geometry, with intramolecular hydrogen bonding stabilizing the structure.

Physicochemical Characteristics :

- Solubility : Highly soluble in water (>100 g/L at 25°C) and polar solvents.

- Melting Point : Decomposes above 300°C without melting.

- pKa Values : Sulfonic acid groups exhibit pKa ≈ -1.15, while the amino group has pKa ≈ 2.5, enabling zwitterionic behavior in aqueous solutions.

- Density : Estimated at 1.569 g/cm³.

Spectroscopic Data :

- Infrared (IR) : Peaks at 1180 cm⁻¹ (S=O stretching) and 3450 cm⁻¹ (N-H stretching).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) shows aromatic protons at δ 7.2–7.8 ppm and NH₂ at δ 5.1 ppm.

Table 2: Structural Descriptors

| Descriptor | Value | |

|---|---|---|

| SMILES | O=S(=O)(O)C1=CC=C(C(N)=C1)S(=O)(=O)O | |

| InChI Key | LDCCBULMAFILCT-UHFFFAOYSA-N |

Historical Context and Significance in Chemical Research

First synthesized in the late 19th century, this compound gained prominence as a dye intermediate. Early industrial processes involved sulfonation of aniline derivatives using oleum (fuming sulfuric acid). A 1932 patent (US1889371A) detailed its production via sulfonation of aniline-3-sulfonic acid, achieving yields >90%.

Applications in Modern Chemistry :

- Dye Synthesis : Serves as a precursor for azo dyes, coupling with naphthols to generate colorants for textiles.

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis.

- Analytical Reagents : Utilized in spectrophotometric assays for metal ion detection due to its chelating properties.

Table 3: Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 1932 | Industrial sulfonation process patented | |

| 2021 | Role in atomic layer deposition processes explored |

属性

IUPAC Name |

2-aminobenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCBULMAFILCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044751 | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-44-2 | |

| Record name | 2-Amino-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-p-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzene-1,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Starting Material: 4-Chloro-3-nitrobenzene-1-sulfonic Acid

A well-documented method involves the reaction of 4-chloro-3-nitrobenzene-1-sulfonic acid with sodium sulfite in alkaline aqueous medium, followed by reduction with iron powder in acetic acid solution.

| Step | Conditions | Details |

|---|---|---|

| Sulfite Reaction | 40–90 °C, pH 8–11, aqueous alkaline medium | 1.0–1.5 mol sodium sulfite per mol substrate |

| Reduction | 85–100 °C, pH 5–7, iron powder, acetic acid | Dropwise addition of sulfonated intermediate |

| Acidification and Isolation | pH < 1 with sulfuric acid, 70–90 °C | Cooling to 10–30 °C to precipitate product |

Process Summary:

- The 4-chloro-3-nitrobenzene-1-sulfonic acid is reacted with sodium sulfite at 60–80 °C to form 2-nitrobenzene-1,4-disulfonic acid intermediates.

- This intermediate is reduced using iron filings in the presence of acetic acid.

- After reduction, the reaction mixture is acidified with sulfuric acid to a pH below 1 and cooled to crystallize 2-aminobenzene-1,4-disulfonic acid.

- The iron oxide formed is filtered off, and the product is isolated by filtration and recrystallization.

- Yields up to 91% of theoretical have been reported based on the starting sulfonic acid salt.

- The product is obtained as moist, coarse crystals, which can be purified by recrystallization from methanol/water mixtures.

- The process avoids intermediate isolation before reduction, simplifying the workflow and improving yield.

Example Data from Patent Literature:

| Parameter | Value |

|---|---|

| Sodium sulfite used | 1.16–1.2 mol per mol substrate |

| Reaction temperature (sulfite) | 60–100 °C |

| Iron used | 7.4 mol (excess) |

| Acidification agent | 78% sulfuric acid, 1.8–2.47 mol |

| Product yield | 76–91% theoretical |

| Product form | Pale-grey, coarse crystals |

This method is considered improved over older processes that used oleum or chlorosulfonic acid for sulfonation, which presented disadvantages such as harsh conditions and lower selectivity.

Alternative Sulfonation via Aniline and Regioselective Sulfonation

Another approach involves the direct sulfonation of aniline under controlled conditions to obtain this compound.

Sulfonation Using Sulfuric Acid and Ohmic Heating

Recent research has demonstrated regioselective sulfonation of aniline in sulfuric acid solvent using ohmic heating, which enhances selectivity and yield.

- Aniline is sulfonated in sulfuric acid with an aniline:sulfuric acid molar ratio of approximately 1:2.65.

- Ohmic heating provides uniform heating and controlled reaction temperature.

- The process proceeds via a four-stage reaction sequence leading to sulfanilic acid and disulfonic acid derivatives, including this compound.

- The reaction mixture contains multiple sulfonated products, which can be separated by chromatographic techniques.

| Compound | Retention Time (min) | Absorption Wavelength (nm) |

|---|---|---|

| Aniline | 22.4 | 230 |

| Sulfanilic acid (4-aminobenzenesulfonic acid) | 7.7 | 249 |

| 3-Aminobenzenesulfonic acid | 12.2 | 237 |

| 4-Aminobenzene-1,3-disulfonic acid | 26.2 | 256 |

| This compound | 28.0 | (not specified) |

The this compound appears as a minor product in the sulfonation mixture and requires purification.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sulfite reaction + iron reduction | 4-chloro-3-nitrobenzene-1-sulfonic acid | Sodium sulfite, iron, acetic acid, sulfuric acid | 40–100 °C (stepwise) | 76–91 | High yield, no intermediate isolation, scalable | Requires handling of iron powder, acidic workup |

| Direct sulfonation of aniline | Aniline | Sulfuric acid, ohmic heating | Controlled heating | Not specified (minor product) | Regioselective, environmentally friendly heating | Complex mixture, requires chromatographic purification |

Research Findings and Notes

- The iron reduction method is well-established and industrially relevant, providing high purity and yields with manageable reaction conditions.

- The direct sulfonation method using ohmic heating is a novel approach offering regioselectivity and potential energy savings but requires further optimization for yield and product isolation.

- Chlorosulfonic acid and oleum have historically been used for sulfonation but are less favored due to harsh conditions and environmental concerns.

- The isolation of this compound often involves acidification to pH <1 and cooling to precipitate the product, followed by recrystallization to improve purity.

- Analytical techniques such as 1H-NMR and HPLC are critical for confirming product identity and purity.

化学反应分析

Types of Reactions

2-Aminobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted aromatic compounds .

科学研究应用

Applications Overview

-

Dye Manufacturing

- Azo Dyes : 2-Aminobenzene-1,4-disulfonic acid serves as a key intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and food coloring due to their vibrant colors and stability.

- Optical Brighteners : The compound is also utilized in the production of optical brighteners that enhance the brightness of fabrics and paper products.

- Electrochemical Applications

- Coordination Chemistry

Table 1: Applications of this compound

| Application Area | Specific Use | Description |

|---|---|---|

| Dye Manufacturing | Azo Dyes | Intermediate for vibrant textile dyes |

| Optical Brighteners | Enhances brightness in fabrics and papers | |

| Electrochemical | Conductive Polymers | Used in electrochemical polymerization processes |

| Coordination Chemistry | Metal Complexes | Forms complexes with metals like cobalt(II) |

Table 2: Properties of Metal Complexes

| Complex Type | Metal Ion | Structural Characteristics | Potential Applications |

|---|---|---|---|

| Cobalt(II) Complex | Co(II) | Exhibits unique coordination geometry | Catalysis and drug development |

Case Studies

-

Synthesis of Azo Dyes :

A study demonstrated the efficiency of using this compound as an intermediate for synthesizing azo dyes. The resulting dyes exhibited high stability and vibrant colors suitable for commercial textile applications . -

Electrochemical Polymerization :

Research on the electrochemical polymerization of this compound revealed that it could be effectively polymerized on gold electrodes to produce conductive films. These films have potential uses in electronic devices such as sensors . -

Biological Studies :

Recent investigations into cobalt(II) complexes formed with this compound showed promising biological activities, suggesting potential applications in medicinal chemistry .

作用机制

The mechanism of action of 2-aminobenzene-1,4-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in the synthesis of complex organic molecules .

相似化合物的比较

Structural Analogs

| Compound Name | CAS | Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-Aminobenzene-1,4-disulfonic acid | 98-44-2 | C₆H₇NO₆S₂ | 253.25 | Dual -SO₃H groups at positions 1 and 4; high solubility; dye intermediate. |

| 2,5-Diaminobenzenesulfonic acid | 88-45-9 | C₆H₈N₂O₃S | 188.20 | Two -NH₂ groups at positions 2 and 5; single -SO₃H at position 1. |

| 4-Aminobenzene-1,3-disulfonic acid | 137-51-9 | C₆H₇NO₆S₂ | 253.25 | Dual -SO₃H groups at positions 1 and 3; amino group at position 3. |

| 3-Aminobenzenesulfonic acid | 121-47-1 | C₆H₇NO₃S | 173.19 | Single -SO₃H group at position 3; simpler structure. |

| Benzene-1,4-disulfonic acid | N/A | C₆H₆O₆S₂ | 238.23 | No amino group; dual -SO₃H groups at positions 1 and 4. |

Key Observations :

- Sulfonic Acid Groups: The dual -SO₃H groups in this compound enhance water solubility compared to monosulfonic analogs like 3-aminobenzenesulfonic acid .

- Amino Group Positioning: The -NH₂ group at position 2 differentiates it from 4-aminobenzene-1,3-disulfonic acid, affecting reactivity in diazo coupling reactions for dyes .

- Catalytic Performance: In Mannich reactions, this compound showed lower catalytic activity (54% yield) compared to 5-sulfosalicylic acid, likely due to steric hindrance from the amino group .

Physical and Chemical Properties

- Acidity: The dual -SO₃H groups confer strong acidity, but steric effects from the amino group reduce proton availability compared to 5-sulfosalicylic acid .

- Thermal Stability : Sulfonic acid derivatives generally exhibit high thermal stability, making them suitable for high-temperature dyeing processes.

生物活性

2-Aminobenzene-1,4-disulfonic acid, also known as 2-aminobenzenedisulfonic acid, is an organic compound with significant biological and chemical applications. Its structure consists of a benzene ring substituted with two sulfonic acid groups and an amino group, which contributes to its unique properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₆H₇N₁O₆S₂

- Molecular Weight : 253.25 g/mol

- CAS Number : 98-44-2

- Solubility : Highly soluble in water (up to 122,000 mg/ml) .

Structural Characteristics

The compound's structure allows for various interactions in biological systems due to the presence of both amino and sulfonic acid functional groups. This dual functionality enhances its reactivity and ability to form complexes with metal ions, which is crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its sulfonic acid groups may disrupt microbial cell membranes or interfere with metabolic processes.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Metal Ion Complexation : The ability to form complexes with transition metals (like Co(II)) enhances its potential use in medicinal chemistry, particularly in the design of metal-based drugs .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents .

- Metal Complexes and Biological Activity : Research involving cobalt complexes of this compound revealed enhanced cytotoxicity against cancer cell lines compared to the free ligand, indicating that metal coordination can amplify biological effects .

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its safety profile:

- Toxicity : The compound is classified under various hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Environmental Impact : Research into its environmental persistence and degradation pathways is necessary to understand its ecological footprint.

Industrial Uses

- Dye Manufacturing : This compound serves as an intermediate in the synthesis of azo dyes and optical brighteners due to its ability to form stable colored complexes.

- Analytical Chemistry : Utilized as a reagent for detecting metal ions and as a standard in various analytical methods.

- Biological Research : Its properties make it a valuable tool in studying metal interactions in biological systems.

Future Directions

Further research is warranted to explore:

- The development of novel derivatives with enhanced biological activity.

- Comprehensive toxicological studies to establish safe usage guidelines.

- Potential therapeutic applications in treating infections or oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。